

Cyanine5 NHS Ester for In Vivo Imaging: Application Notes and Protocols

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Compound of Interest

Compound Name: Cyanine5 NHS ester bromide

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Introduction

Cyanine5 (Cy5) NHS ester is a reactive, far-red fluorescent dye widely utilized for labeling biomolecules in a variety of life science applications, including in vivo imaging.[1] Its N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds.[2] The far-red emission of Cy5 is particularly advantageous for in vivo studies as it falls within the near-infrared (NIR) window of biological tissues (650-900 nm), allowing for deeper tissue penetration and reduced autofluorescence compared to fluorophores that excite at shorter wavelengths.[3] This results in a higher signal-to-noise ratio, enabling sensitive detection of labeled molecules in living organisms.[4]

This document provides detailed application notes and protocols for the use of Cyanine5 NHS ester in in vivo imaging, covering probe preparation, experimental workflows, and key quantitative data to guide researchers in their studies.

Key Properties of Cyanine5

Quantitative data for Cyanine5 and related cyanine dyes are crucial for designing and interpreting in vivo imaging experiments. The table below summarizes the key spectral properties of Cy5 and its longer-wavelength counterpart, Cy5.5, which is also commonly used for in vivo applications.[3]

Dye	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	Quantum Yield	Key Features & Applications
Cyanine5 (Cy5)	~650	~670	~250,000	~0.20	Bright far-red fluorescence; suitable for superficial and whole-body in vivo imaging.[3]
Cyanine5.5 (Cy5.5)	~675	~694	~250,000	~0.23	Near-infrared dye with excellent brightness; ideal for labeling antibodies and peptides for deep-tissue in vivo imaging.[3]

In Vivo Imaging Applications

Cyanine5 NHS ester can be conjugated to a variety of molecules to create targeted probes for in vivo imaging. The choice of the targeting molecule depends on the biological question being addressed.

- **Antibody Labeling:** The most common application involves labeling monoclonal antibodies (mAbs) that target specific cell surface receptors or antigens.[5] This allows for the visualization of tumors, inflammation, or specific cell populations in vivo.[2]
- **Small Molecule Conjugation:** Small molecules, such as peptides or drugs, can be labeled with Cy5 to study their pharmacokinetics, biodistribution, and target engagement in real-time.

[6]

- Cell Labeling: While less common with NHS esters which primarily label proteins, cells can be labeled with lipophilic cyanine dyes for in vivo cell tracking studies.[3]

Experimental Protocols

The following protocols provide a general framework for preparing and using Cy5-labeled probes for in vivo imaging. Optimization may be required for specific applications.

Protocol 1: Antibody Labeling with Cyanine5 NHS Ester

This protocol describes the conjugation of Cy5 NHS ester to a monoclonal antibody for targeted in vivo imaging.

Materials:

- Monoclonal antibody (mAb) of interest (in an amine-free buffer, e.g., PBS)
- Cyanine5 NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 8.0-8.5
- Size-exclusion chromatography column (e.g., PD-10 desalting column)
- Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

- Antibody Preparation:
 - Dissolve the mAb in PBS (pH 8.0-8.5) at a concentration of 2-5 mg/mL.[3] Buffers containing primary amines (e.g., Tris) must be avoided as they will compete for reaction with the NHS ester.[7]
- Dye Preparation:

- Allow the vial of Cyanine5 NHS ester to warm to room temperature before opening to prevent moisture condensation.[4]
- Prepare a 10 mg/mL stock solution of Cy5 NHS ester in anhydrous DMSO.[3]
- Conjugation Reaction:
 - Add the Cy5 NHS ester stock solution to the antibody solution at a molar ratio of 5:1 to 10:1 (dye:antibody). The optimal ratio should be determined empirically for each antibody. [3]
 - Incubate the reaction for 1 hour at room temperature in the dark with gentle stirring or rotation.[3]
- Quenching the Reaction:
 - Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.[4]
 - Incubate for an additional 15-30 minutes at room temperature.[4]
- Purification:
 - Equilibrate a size-exclusion chromatography column with PBS.[3]
 - Apply the quenched reaction mixture to the column to separate the labeled antibody from unconjugated dye.[4]
 - Elute with PBS and collect the fractions. The first colored fractions contain the Cy5-labeled antibody.[3]
- Characterization:
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for Cy5).[3]
 - Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per antibody, using the following formula:

- $DOL = (A_{max} \times \epsilon_{protein}) / [(A_{280} - (A_{max} \times CF_{280})) \times \epsilon_{dye}]$
- Where A_{max} is the absorbance at ~650 nm, A_{280} is the absorbance at 280 nm, $\epsilon_{protein}$ is the molar extinction coefficient of the antibody, ϵ_{dye} is the molar extinction coefficient of Cy5 (~250,000 cm⁻¹M⁻¹), and CF_{280} is a correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5).

Protocol 2: In Vivo Imaging of a Cy5-Labeled Antibody in a Tumor Model

This protocol outlines the general procedure for in vivo fluorescence imaging using a Cy5-labeled antibody in a tumor-bearing mouse model.

Materials:

- Purified Cy5-labeled antibody
- Tumor-bearing mice (e.g., subcutaneous xenograft model)
- Anesthesia (e.g., isoflurane)
- In vivo imaging system with appropriate excitation and emission filters for Cy5
- Sterile saline or PBS for injection

Procedure:

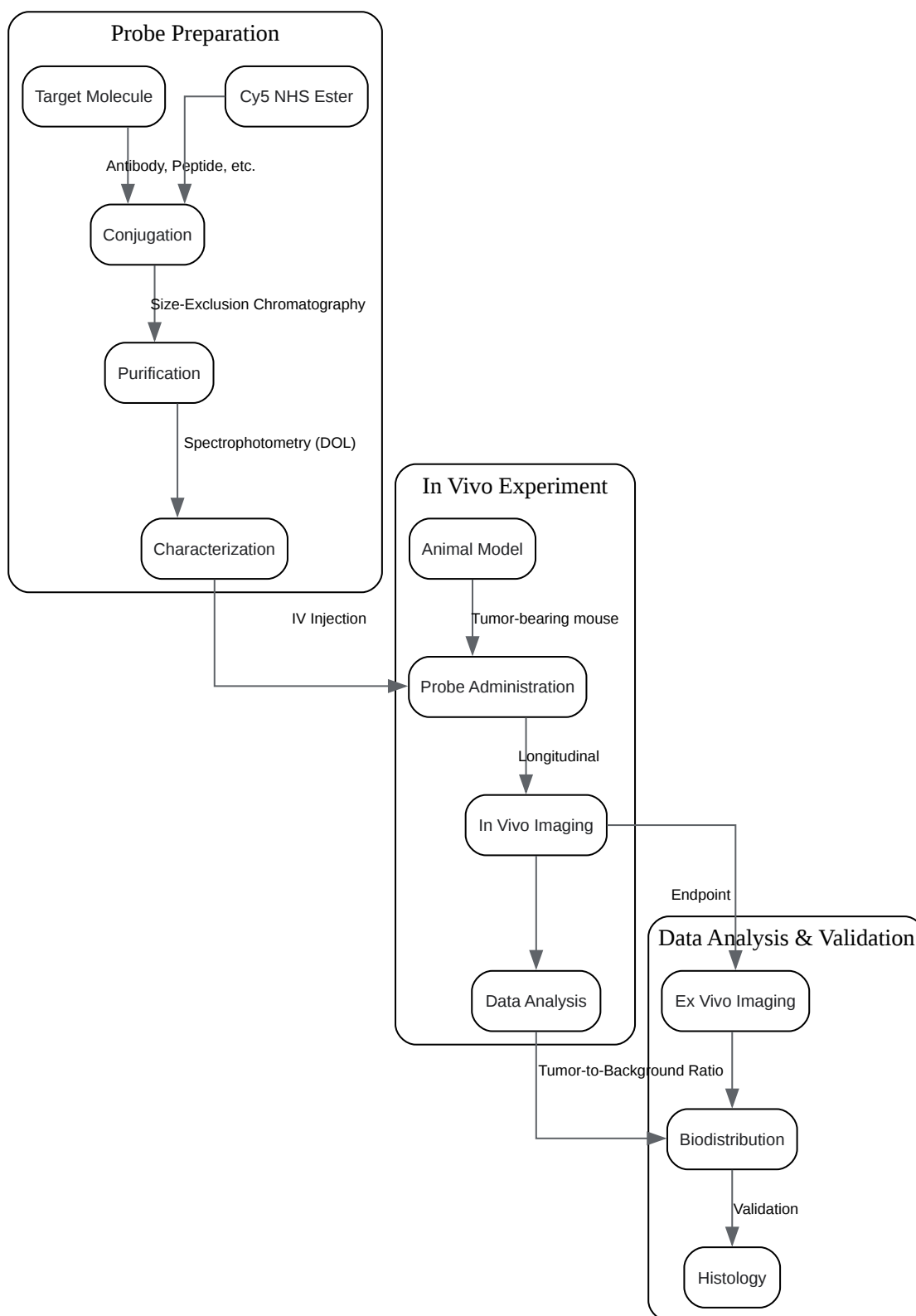
- Animal Preparation:
 - Anesthetize the tumor-bearing mouse using a suitable anesthetic agent.
- Probe Administration:
 - Inject 1-5 nanomoles of the Cy5-labeled antibody conjugate intravenously (e.g., via the tail vein) in a volume of approximately 100 µL.^[3]
- In Vivo Imaging:

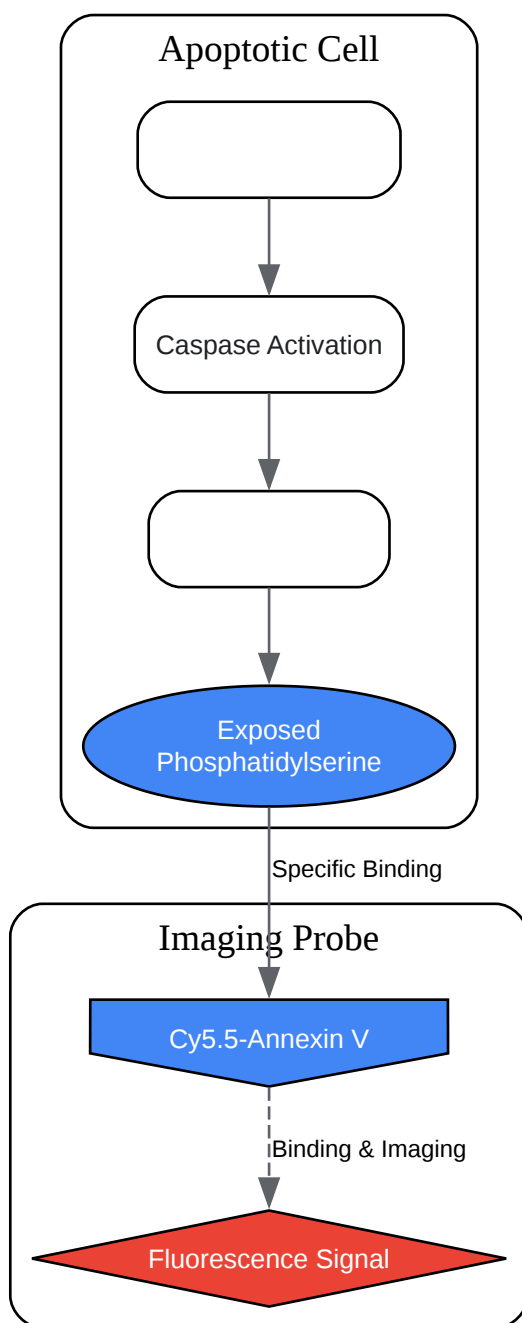
- Acquire fluorescence images at various time points post-injection (e.g., 4, 24, 48, and 72 hours) to monitor the accumulation of the probe in the tumor and its clearance from other tissues.[3]
- Use the appropriate excitation (e.g., ~640 nm) and emission (e.g., ~670 nm) filters for Cy5.
- Data Analysis:
 - Draw Regions of Interest (ROIs) over the tumor and a non-target tissue (e.g., muscle) to quantify the fluorescence intensity.[5]
 - Calculate the tumor-to-background ratio to assess the specific targeting of the probe.
- Ex Vivo Analysis (Optional):
 - At the end of the experiment, euthanize the animal and excise the tumor and major organs (e.g., liver, kidneys, spleen, lungs).
 - Image the excised organs to confirm the in vivo signal and determine the biodistribution of the probe.[8]

Visualizations

Experimental Workflow for In Vivo Imaging

The following diagram illustrates the general workflow for an in vivo imaging experiment using a Cyanine5 NHS ester labeled probe.





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